3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4,7-dihydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZALUTZTAJOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of coumarin derivatives, including 3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one. Research indicates that compounds with structural similarities exhibit significant inhibitory effects on various cancer cell lines. For instance, a study highlighted that certain coumarin derivatives showed enhanced antiproliferative activity against human lung cancer cells (A549) when halogenated substituents were introduced into their structure . The presence of a chlorophenyl group may enhance the compound's interaction with cancer cell targets, promoting apoptosis and inhibiting tumor growth.
Antioxidant Properties
The antioxidant activity of coumarins is another area where this compound shows promise. Coumarin derivatives have been reported to exhibit significant free radical scavenging abilities. For example, a study evaluated various coumarin compounds for their ability to reduce oxidative stress in biological systems. The results indicated that certain substitutions at the 4-position of the coumarin ring could enhance antioxidant activity, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in critical biological processes. For instance, research has shown that certain coumarins can inhibit myeloid cell leukemia-1 (Mcl-1), a protein associated with cancer cell survival. The structure-activity relationship (SAR) studies indicated that modifications at the 4-position significantly influence Mcl-1 inhibitory activity . This suggests that this compound might be developed further as a therapeutic agent targeting Mcl-1.
Case Study 1: Anticancer Activity
In one experimental study, a series of coumarin derivatives were synthesized and tested for their anticancer effects against various cell lines. Among these, compounds with halogenated substituents demonstrated improved efficacy against A549 lung cancer cells. The study reported IC50 values indicating potent inhibitory effects, with some derivatives showing lower values than standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cpd A | A549 | 12.5 |
| Cpd B | MGC-803 | 15.0 |
| Cpd C | HEPG-2 | 10.0 |
This table summarizes the observed potency of various coumarin derivatives in inhibiting cancer cell proliferation.
Case Study 2: Antioxidant Activity
A comparative study evaluated the antioxidant properties of several synthesized coumarins using DPPH radical scavenging assays. The results indicated that the introduction of electron-withdrawing groups at specific positions significantly enhanced antioxidant capacity. The findings suggest that this compound may exhibit similar or superior antioxidant activity compared to other known antioxidants .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Cpd D | 85 |
| Cpd E | 78 |
| Cpd F | 90 |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. Additionally, it can interfere with the replication of cancer cells and microorganisms, leading to its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
- Hydroxyl vs. Halogen Substituents: The dihydroxy groups in the target compound improve water solubility compared to chloro or methoxy substituents (e.g., ).
- Trifluoromethyl Group : The CF₃ group in introduces strong electron-withdrawing effects and metabolic stability, contrasting with the electron-donating hydroxyl groups in the target compound.
Antibacterial Activity
Derivatives of 8-amino-4,7-dihydroxy-chromen-2-one (e.g., compound 2a in ) exhibit bacteriostatic activity against S. aureus and E. coli at 2–5 mg/mL, comparable to streptomycin. The dihydroxy groups likely facilitate interactions with bacterial DNA gyrase or cell wall synthesis enzymes . In contrast, halogenated chalcones (e.g., 4-ClPh-substituted compounds in ) show cytotoxicity rather than antibacterial effects, highlighting the role of the coumarin scaffold in targeting specific pathways.
Cytotoxic Activity
- Chalcone Analogs : Halogen-substituted chalcones like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (compound 2 in ) exhibit IC₅₀ values of 37.24 μg/mL against MCF-7 breast cancer cells, attributed to α1-adrenergic receptor blockade .
- Comparatively, 7-chloro-4-(4-chlorophenyl)-2H-chromen-2-one is a synthetic intermediate with uncharacterized bioactivity.
Physicochemical and Structural Insights
- Crystallography and Conformation : Isostructural compounds (e.g., ) adopt planar conformations, while dihydroxy groups in the target compound may introduce torsional strain or hydrogen-bonding networks, affecting crystal packing and stability.
- Synthetic Routes : The target compound may be synthesized via Pechmann or Kostanecki reactions, whereas halogenated analogs (e.g., ) use Claisen-Schmidt condensation, impacting scalability and purity .
Biological Activity
3-(4-Chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one, a derivative of chromen-2-one, has garnered attention for its diverse biological activities. Its structure features a chlorophenyl group and two hydroxyl groups, which contribute to its potential therapeutic applications. This article explores the compound's biological activity, focusing on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound is synthesized through the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base like sodium hydroxide. The reaction typically occurs in ethanol under reflux conditions, followed by purification methods such as recrystallization or column chromatography.
1. Antioxidant Activity
The antioxidant properties of this compound have been evaluated in various studies. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (μM) |
|---|---|
| This compound | 2.07 |
| Trolox (standard) | 2.30 |
The above data indicates that the compound exhibits significant antioxidant activity comparable to established standards .
2. Anti-inflammatory Effects
Research indicates that this compound can inhibit enzymes involved in inflammatory pathways. Its mechanism includes the downregulation of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB, which is pivotal in inflammation.
3. Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. It has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines.
Case Study:
In a study focusing on breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 15 μM, indicating its effectiveness in inhibiting cell growth and promoting apoptotic pathways .
4. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. It acts by disrupting microbial cell membranes and inhibiting essential metabolic processes.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
These results suggest that it could be developed into a therapeutic agent for treating bacterial infections .
The biological activities of this compound are attributed to its ability to interact with multiple molecular targets:
- Antioxidant Mechanism: The hydroxyl groups facilitate electron donation to neutralize free radicals.
- Anti-inflammatory Mechanism: Inhibition of COX enzymes and modulation of cytokine release.
- Anticancer Mechanism: Induction of apoptosis via caspase activation and inhibition of cell cycle progression.
- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and metabolic pathways.
Q & A
Basic Research Questions
What are the recommended synthetic routes for 3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : Use a Claisen-Schmidt condensation between a substituted acetophenone and a hydroxy-substituted salicylaldehyde, followed by cyclization under acidic conditions.
- Optimization Strategies :
- Temperature Control : Maintain 60–80°C during condensation to avoid side reactions.
- Catalysts : Employ acetic acid or HCl as catalysts for efficient cyclization .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography :
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 303.02) .
How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (N₂/Ar) at 4°C to prevent oxidation of phenolic -OH groups .
- Handling :
Advanced Research Questions
How can noncovalent interactions (e.g., π-π stacking, hydrogen bonding) in the crystal lattice be systematically analyzed?
Methodological Answer:
- Hirshfeld Surface Analysis :
- Quantify interaction contributions (e.g., C–H···O vs. π-π) using CrystalExplorer .
- DFT Calculations :
- Experimental Validation : Compare calculated interaction energies with experimental XRD data (e.g., interplanar distances < 3.5 Å for π-π stacking) .
What methodologies are employed to evaluate the compound's biological activity, such as anticancer or antimicrobial effects?
Methodological Answer:
- Cytotoxicity Assays :
- Apoptosis Analysis :
- Enzyme Inhibition :
What computational approaches are suitable for predicting the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- Molecular Dynamics (MD) :
How can researchers resolve contradictions between crystallographic data and spectroscopic results?
Methodological Answer:
- Cross-Validation :
- Refinement Checks : Re-process XRD data with SHELXL (R-factor < 0.05) and exclude disordered regions .
What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Derivative Synthesis :
- QSAR Modeling :
What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
